molecular formula C7H6N2O2 B3029910 Prop-2-yn-1-yl 1H-imidazole-1-carboxylate CAS No. 83395-38-4

Prop-2-yn-1-yl 1H-imidazole-1-carboxylate

Cat. No.: B3029910
CAS No.: 83395-38-4
M. Wt: 150.13 g/mol
InChI Key: LLVCOZOEWQQTAV-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 1H-imidazole-1-carboxylate is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms at non-adjacent positions. This compound is known for its diverse chemical and biological properties, making it a valuable synthon in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-yn-1-yl 1H-imidazole-1-carboxylate can be synthesized through the N-alkylation of imidazole with propargyl bromide. The reaction typically involves the use of a base such as sodium hydroxide in a solvent like toluene under phase-transfer catalysis conditions. The reaction proceeds as follows :

  • Dissolve imidazole in toluene.
  • Add propargyl bromide and tetrabutylammonium bromide as a phase-transfer catalyst.
  • Add 50% aqueous sodium hydroxide solution.
  • Stir the mixture vigorously at room temperature for several hours.
  • Separate the organic layer, wash with water and brine, and dry over sodium sulfate.
  • Remove the solvent under reduced pressure and recrystallize the product from diisopropyl ether.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 1H-imidazole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted imidazole derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-yn-1-yl 1H-imidazole-1-carboxylate is unique due to its versatile chemical reactivity and broad range of applications in various fields. Its ability to act as a synthon in multiple chemical reactions and its biological activities make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

prop-2-ynyl imidazole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c1-2-5-11-7(10)9-4-3-8-6-9/h1,3-4,6H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVCOZOEWQQTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)N1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70607924
Record name Prop-2-yn-1-yl 1H-imidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70607924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83395-38-4
Record name Prop-2-yn-1-yl 1H-imidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70607924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Prop-2-yn-1-yl 1H-imidazole-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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